7'-hydroxy-8-methoxy-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione
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Overview
Description
7’-Hydroxy-8-methoxy-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione is a complex organic compound belonging to the class of bichromenes. This compound is characterized by its unique structure, which includes two chromene units linked together.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7’-hydroxy-8-methoxy-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione typically involves the condensation of appropriate chromene derivatives under controlled conditions. One common method involves the use of propargyl bromide and anhydrous potassium carbonate in dry acetone, followed by reaction with sodium azides .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for yield and purity. The use of green solvents and catalysts is often preferred to minimize environmental impact .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions are common, especially on the aromatic rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism by which 7’-hydroxy-8-methoxy-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its chromene units. These interactions can modulate biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
7-Methoxycoumarin: Known for its fluorescence properties and used in biochemical assays.
Uniqueness: 7’-Hydroxy-8-methoxy-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione is unique due to its bichromene structure, which provides distinct chemical and biological properties compared to other chromene derivatives.
Properties
Molecular Formula |
C20H14O6 |
---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
7-hydroxy-4-(8-methoxy-2-oxochromen-3-yl)-8-methylchromen-2-one |
InChI |
InChI=1S/C20H14O6/c1-10-15(21)7-6-12-13(9-17(22)25-18(10)12)14-8-11-4-3-5-16(24-2)19(11)26-20(14)23/h3-9,21H,1-2H3 |
InChI Key |
HRLXYIVGGYRBNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=C(C(=CC=C4)OC)OC3=O)O |
Origin of Product |
United States |
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